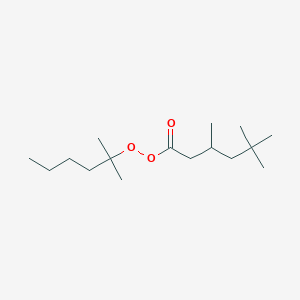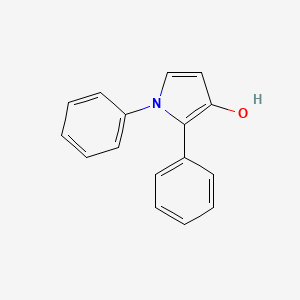
3,6,11,14-Tetraoxahexadeca-1,15-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,11,14-Tetraoxahexadeca-1,15-diene is a chemical compound with the molecular formula C10H18O4 It is known for its unique structure, which includes multiple ether linkages and conjugated diene systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,11,14-Tetraoxahexadeca-1,15-diene typically involves the reaction of ethylene glycol derivatives with vinyl ethers under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ether linkages. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
3,6,11,14-Tetraoxahexadeca-1,15-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diene system into saturated hydrocarbons.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium alkoxides (NaOR) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Ether derivatives with different alkyl groups.
Aplicaciones Científicas De Investigación
3,6,11,14-Tetraoxahexadeca-1,15-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,6,11,14-Tetraoxahexadeca-1,15-diene involves its interaction with various molecular targets. The conjugated diene system allows it to participate in electrophilic addition reactions, while the ether linkages provide sites for nucleophilic attack. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6,9,12-Tetraoxatetradeca-1,13-diene
- 1,3-Butadiene
- Isoprene
Uniqueness
3,6,11,14-Tetraoxahexadeca-1,15-diene is unique due to its extended ether linkages and conjugated diene system, which provide distinct reactivity and potential applications compared to other similar compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
114166-56-2 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
1,4-bis(2-ethenoxyethoxy)butane |
InChI |
InChI=1S/C12H22O4/c1-3-13-9-11-15-7-5-6-8-16-12-10-14-4-2/h3-4H,1-2,5-12H2 |
Clave InChI |
ZRMXAFHOQIXYGS-UHFFFAOYSA-N |
SMILES canónico |
C=COCCOCCCCOCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

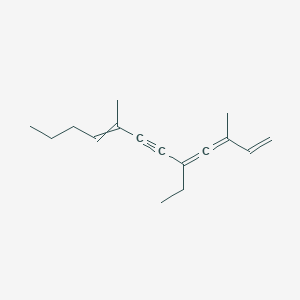
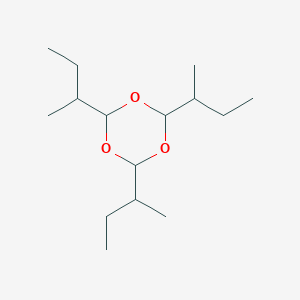
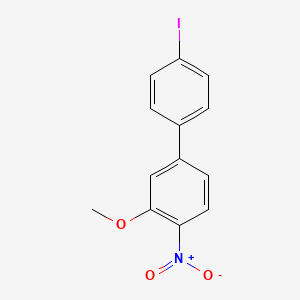
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
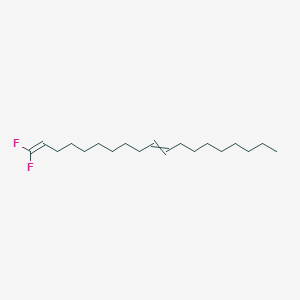
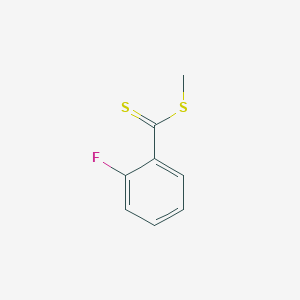

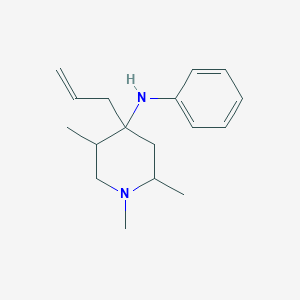
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
